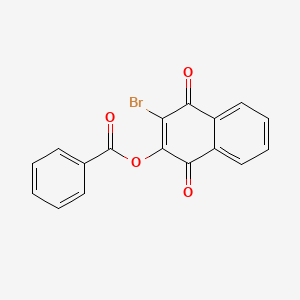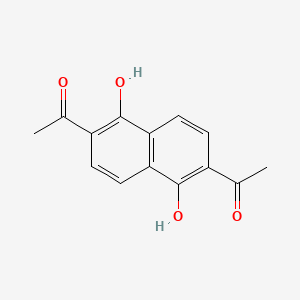
1,1'-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) is an organic compound derived from naphthalene. It is characterized by the presence of two hydroxyl groups and two ethanone groups attached to a naphthalene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and dye manufacturing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) can be synthesized from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base followed by acidification . The reaction involves heating the sodium salt of naphthalene-1,5-disulfonic acid with sodium hydroxide under pressure, followed by precipitation with sulfuric acid .
Industrial Production Methods
In industrial settings, the compound is typically produced using large-scale hydrolysis and acidification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using chromium trioxide to form juglone, a naturally occurring dye.
Substitution: It couples with aryl diazonium salts to form diazo dyes.
Common Reagents and Conditions
Oxidation: Chromium trioxide in an acidic medium is commonly used for oxidation reactions.
Substitution: Aryl diazonium salts in the presence of a catalyst are used for substitution reactions.
Major Products
Oxidation: Juglone
Substitution: Various diazo dyes
Applications De Recherche Scientifique
1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for oxidoreductase enzymes, leading to the formation of oxidized products . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dihydroxynaphthalene: A precursor to the compound, known for its use in dye synthesis.
1,6-Dihydroxynaphthalene: Another isomer with similar properties but different reactivity.
1,2-Dihydroxynaphthalene: Involved in the naphthalene catabolic pathway and used in various chemical reactions.
Uniqueness
1,1’-(1,5-Dihydroxynaphthalene-2,6-diyl)di(ethan-1-one) is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form diverse products. Its dual hydroxyl and ethanone groups provide versatility in synthetic applications, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
102360-10-1 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
1-(6-acetyl-1,5-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H12O4/c1-7(15)9-3-5-12-11(13(9)17)6-4-10(8(2)16)14(12)18/h3-6,17-18H,1-2H3 |
Clé InChI |
GWMCITSKTPEWNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
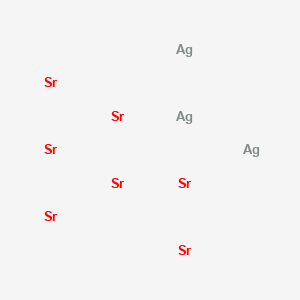
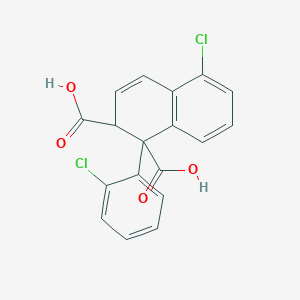
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
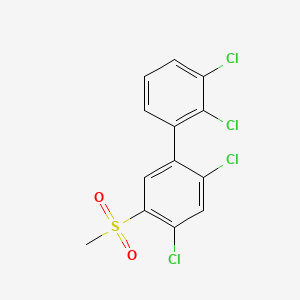

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)

![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
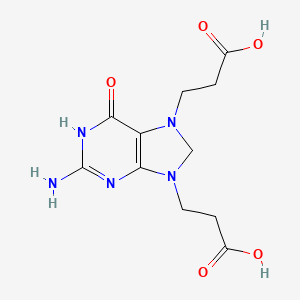
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
